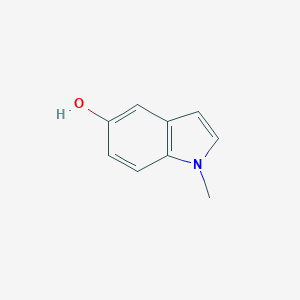

1-Methyl-1H-indol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNWTXMUBMHNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445608 | |

| Record name | 1-Methyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13523-92-7 | |

| Record name | 1-Methyl-1H-indol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1H-indol-5-ol: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of 1-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, details experimental protocols for its synthesis and characterization, and offers insights into its structural verification through spectroscopic methods.

Chemical Properties

This compound, with the CAS Number 13523-92-7, is a derivative of indole.[1][2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.18 g/mol | [1][2] |

| Melting Point | 42-43 °C | [1] |

| Boiling Point | 316.8 ± 15.0 °C (Predicted) | [1] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 10.06 ± 0.40 (Predicted) | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Structure Elucidation

A logical workflow for the structure elucidation of this compound is presented below. This process would typically start with the synthesis of the target compound, followed by purification and subsequent analysis using various spectroscopic methods to confirm its identity and purity.

Expected Spectroscopic Data

Based on the analysis of related indole structures, the following are the anticipated key signals in the respective spectra for this compound:

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Several signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the indole ring system. The specific splitting patterns (doublets, triplets, doublet of doublets) would be crucial in determining the substitution pattern.

-

N-Methyl Protons: A singlet peak around δ 3.7 ppm corresponding to the three protons of the methyl group attached to the nitrogen atom.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the hydroxyl proton at the 5-position.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals in the aromatic region (typically δ 100-140 ppm) for the carbon atoms of the indole ring.

-

C-O Carbon: A signal for the carbon atom attached to the hydroxyl group, typically shifted downfield.

-

N-Methyl Carbon: A signal in the aliphatic region (around δ 30-35 ppm) for the methyl carbon.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.

-

C-H Aromatic Stretch: Absorption bands slightly above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorption bands slightly below 3000 cm⁻¹ for the methyl group.

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 147.18, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Analysis of the fragmentation pattern would provide further structural information, consistent with the indole core and the methyl and hydroxyl substituents.

Experimental Protocols

Synthesis of this compound

Materials:

-

5-Hydroxyindole

-

A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

-

A methylating agent (e.g., Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxyindole and the anhydrous solvent.

-

Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. Allow the reaction to stir at this temperature for a period to ensure complete deprotonation of the indole nitrogen and the hydroxyl group.

-

Methylation: Slowly add the methylating agent to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by the spectroscopic methods outlined in Section 2 to confirm its identity and purity.

Biological Activity and Signaling Pathways

The current body of scientific literature provides limited specific information regarding the biological activity and the precise mechanism of action of this compound. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties, specific studies on this particular compound are scarce.

Due to the lack of detailed information on its interaction with specific biological targets and its effect on cellular signaling, a diagram of a specific signaling pathway involving this compound cannot be constructed at this time. Further research is required to elucidate its pharmacological profile and to identify any potential therapeutic applications.

Conclusion

This compound is an indole derivative with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known chemical properties and a framework for its structure elucidation based on standard spectroscopic techniques. The provided generalized synthesis protocol offers a starting point for its preparation in a laboratory setting. Future research should focus on obtaining detailed experimental data to validate the predicted properties and to explore the potential biological activities of this compound, which will be crucial for uncovering its therapeutic potential.

References

Spectroscopic Data Analysis of 1-Methyl-1H-indol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Methyl-1H-indol-5-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are generalized standard operating procedures for the analysis of heterocyclic organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects (a methyl group at the N1 position and a hydroxyl group at the C5 position) on the indole core, referencing data from similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~7.0 - 7.2 | d | ~2.5 - 3.5 |

| H3 | ~6.4 - 6.6 | d | ~2.5 - 3.5 |

| H4 | ~7.1 - 7.3 | d | ~8.5 - 9.0 |

| H6 | ~6.8 - 7.0 | dd | J ≈ 8.5, 2.0 |

| H7 | ~7.0 - 7.2 | d | ~2.0 |

| N1-CH₃ | ~3.7 - 3.9 | s | - |

| C5-OH | Variable (broad) | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 - 128 |

| C3 | ~101 - 104 |

| C3a | ~128 - 131 |

| C4 | ~110 - 113 |

| C5 | ~150 - 153 |

| C6 | ~112 - 115 |

| C7 | ~105 - 108 |

| C7a | ~132 - 135 |

| N1-CH₃ | ~32 - 35 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~1620 - 1580 | Medium | C=C aromatic ring stretch |

| ~1470 - 1450 | Medium | Aromatic ring stretch |

| ~1250 - 1200 | Strong | C-O stretch (phenol) |

| ~800 - 700 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for this compound (Electron Ionization)

| m/z | Predicted Fragment | Notes |

| 147 | [M]⁺ | Molecular ion |

| 132 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 118 | [M - CHO]⁺ | Loss of a formyl radical |

| 104 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard procedures for the spectroscopic analysis of novel or uncharacterized organic compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[1]

-

Tune and shim the instrument to the specific sample and solvent.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to obtain a high-quality spectrum.[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate proton-proton connectivities.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[2]

-

Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[6]

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8]

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The differences in m/z values between the molecular ion and the fragment ions correspond to the masses of neutral fragments that have been lost.[4]

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. agilent.com [agilent.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. bitesizebio.com [bitesizebio.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Computational Examination of 1-Methyl-1H-indol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indol-5-ol, a methylated derivative of the endogenous signaling molecule 5-hydroxyindole, presents a compelling subject for theoretical and computational investigation. As a structural analog of serotonin, this molecule holds potential for interaction with various biological targets, particularly within the central nervous system. This technical guide outlines a comprehensive framework for the theoretical study and computational modeling of this compound, integrating quantum chemical calculations, molecular docking simulations, and proposed experimental workflows. Due to the limited availability of specific experimental and theoretical data for this compound in existing literature, this document serves as a roadmap for future research, providing established methodologies and leveraging data from analogous indole derivatives to inform predictive models.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Methylation and hydroxylation of the indole ring can significantly alter its physicochemical properties, receptor binding affinity, and metabolic stability. This compound is of particular interest due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine). This structural analogy suggests a potential for this compound to interact with serotonin receptors and other components of the serotonergic system, which are implicated in mood, cognition, and various neurological disorders.[2][3]

Theoretical studies and computational modeling provide powerful tools to predict the properties and potential bioactivity of such molecules in silico, thereby guiding experimental efforts and accelerating the drug discovery process. This guide details the application of these methods to this compound, from fundamental quantum chemical characterization to predictive biological interactions.

Physicochemical and Predicted Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₉H₉NO | Biosynth |

| Molecular Weight | 147.18 g/mol | Biosynth |

| Melting Point | 42-43 °C | ChemicalBook[4] |

| Boiling Point | 316.8±15.0 °C | ChemicalBook[4] |

| Density | 1.15±0.1 g/cm³ | ChemicalBook[4] |

| pKa | 10.06±0.40 | ChemicalBook[4] |

| SMILES | CN1C=CC2=C1C=CC(=C2)O | Biosynth |

Theoretical Studies and Computational Modeling

A multi-faceted computational approach is proposed to thoroughly characterize this compound.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, stability, and reactivity.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Functional: B3LYP or M06-2X are recommended for their balance of accuracy and computational cost with indole systems.

-

Basis Set: 6-311++G(d,p) is a suitable choice for capturing electronic and polarization effects.

-

Solvation Model: The Polarizable Continuum Model (PCM) should be used to simulate an aqueous environment.

Key Properties to Calculate:

-

Optimized Geometry: Determination of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: To confirm the optimized structure as a true energy minimum and to predict the infrared (IR) spectrum.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is invaluable for identifying regions of electrophilic and nucleophilic attack, as well as potential sites for hydrogen bonding.[5][6]

Below is a logical workflow for performing quantum chemical calculations on a small molecule like this compound.

Molecular Docking

Given the structural similarity of this compound to serotonin, the serotonin receptors (e.g., 5-HT1A, 5-HT2A) are logical targets for molecular docking studies to predict binding affinity and mode of interaction.[2][7]

Methodology:

-

Software: AutoDock, Glide, or GOLD.

-

Receptor Preparation: Obtain crystal structures of the target receptors (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

-

Docking Simulation: Perform docking of the ligand into the defined binding site of the receptor.

-

Analysis: Analyze the resulting poses based on binding energy (docking score) and intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Expected Interactions: Based on studies of other indole derivatives with serotonin receptors, key interactions are expected to involve:

-

An electrostatic interaction between the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket.[2]

-

Hydrogen bonding involving the hydroxyl group of the ligand.

-

Hydrophobic and pi-pi stacking interactions between the indole ring and aromatic residues in the binding site.[2]

The following diagram illustrates the general process of a molecular docking experiment.

Proposed Experimental Protocols

To validate the computational predictions, experimental synthesis and characterization are essential.

Synthesis of this compound

A plausible synthetic route involves the N-methylation of 5-hydroxyindole.

Materials:

-

5-Hydroxyindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 5-hydroxyindole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Characterization

The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure, including the position of the methyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Potential Signaling Pathway Involvement

Based on its structure, this compound could modulate the serotonin signaling pathway. As a potential ligand for 5-HT receptors, which are G-protein coupled receptors (GPCRs), it could either mimic (agonist) or block (antagonist) the effects of serotonin.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing quantum chemical calculations and molecular docking, researchers can predict the physicochemical properties, electronic structure, and potential biological activity of this molecule. The outlined experimental protocols for synthesis and characterization are crucial for validating these computational models. The insights gained from such a study will be valuable for understanding the structure-activity relationships of substituted indoles and for the potential development of novel therapeutic agents targeting the serotonergic system.

References

- 1. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Historical Synthesis of 1-Methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of the heterocyclic compound 1-Methyl-1H-indol-5-ol. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its existence is a direct consequence of the foundational work on indole synthesis, particularly the Nenitzescu reaction for 5-hydroxyindoles, followed by well-established N-methylation techniques. This document details the key synthetic methodologies, presents relevant quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations.

Introduction

The indole scaffold is a ubiquitous and vital heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of its pharmacological properties. This compound, a derivative of the neurotransmitter precursor 5-hydroxytryptamine (serotonin), represents a simple yet important structure within this class of compounds. Its historical synthesis is intrinsically linked to the development of methods for constructing the 5-hydroxyindole core and subsequent N-alkylation.

Historical Perspective on the Synthesis

The synthesis of this compound can be conceptually divided into two key historical developments: the synthesis of the 5-hydroxyindole core and the subsequent N-methylation of the indole nitrogen.

The Nenitzescu Indole Synthesis: A Foundation for 5-Hydroxyindoles

The most significant historical method for the preparation of 5-hydroxyindole derivatives is the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929.[1][2] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to yield a 5-hydroxyindole. The versatility of this method allows for the synthesis of a wide range of substituted 5-hydroxyindoles by varying the starting materials.[3]

General Reaction Scheme of the Nenitzescu Indole Synthesis:

Figure 1. General scheme of the Nenitzescu indole synthesis.

N-Methylation of Indoles

Following the establishment of reliable methods for synthesizing the 5-hydroxyindole scaffold, the introduction of a methyl group at the N-1 position became a logical subsequent step. Various methods for the N-alkylation of indoles have been developed over the years. Early and common methods involve the use of a methylating agent in the presence of a base.

A general and historically relevant method for the N-methylation of indoles involves the use of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[4][5][6][7][8]

Synthetic Approaches to this compound

While a specific, dated synthesis for this compound from its discovery is not available, its preparation can be logically deduced from established methodologies. Two primary retrosynthetic pathways are considered here.

Pathway A: N-Methylation of 5-Hydroxyindole

This is the most direct conceptual route.

References

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. profiles.foxchase.org [profiles.foxchase.org]

- 4. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Characteristics of 1-Methyl-1H-indol-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-5-ol is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The methylation at the N1 position and hydroxylation at the C5 position can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and discusses its potential biological relevance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and should be confirmed experimentally.

| Property | Value | Data Type | Source(s) |

| CAS Number | 13523-92-7 | Experimental | [2] |

| Molecular Formula | C₉H₉NO | - | [3] |

| Molecular Weight | 147.18 g/mol | - | [3] |

| Melting Point | 42-43 °C | Experimental | [2] |

| Boiling Point | 316.8 ± 15.0 °C | Predicted | [2] |

| Density | 1.15 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 10.06 ± 0.40 | Predicted | [2] |

| SMILES | CN1C=CC2=C1C=CC(=C2)O | - | [3] |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | - | [2] |

Experimental Protocols

Detailed experimental data for this compound is limited in publicly available literature. The following sections describe generalized protocols for the determination of key physicochemical parameters, adaptable for this and other indole derivatives.

Synthesis

While a specific synthesis for this compound is not detailed in the provided results, a general approach for the N-methylation of an indole precursor can be described. For instance, the methylation of an appropriate indole, such as 5-hydroxyindole, can be achieved using a methylating agent like methyl iodide in the presence of a base. A general procedure for the N-methylation of an indole involves dissolving the starting indole in a suitable solvent like DMF, followed by the addition of a base such as sodium hydride (NaH) at a reduced temperature (e.g., 0 °C).[4] After a period of stirring, the methylating agent (e.g., methyl iodide) is added, and the reaction is allowed to proceed.[4] The product is then typically isolated by quenching the reaction with water and filtering the resulting precipitate.[4]

Melting Point Determination

The melting point is a critical indicator of purity.

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Procedure:

-

A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

-

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values.

-

Method: Potentiometric titration is a common method.

-

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

-

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of the lipophilicity of a compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Method: The shake-flask method is the classical approach.

-

Procedure:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualization of Methodologies and Biological Context

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of an indole derivative like this compound.

Caption: A generalized workflow for the synthesis and characterization of an indole derivative.

Potential Biological Relevance and Representative Signaling Pathway

While the specific biological activity of this compound is not extensively documented, the indole scaffold is known to interact with a variety of biological targets. Notably, many indole derivatives act as modulators of serotonin (5-HT) receptors due to their structural similarity to serotonin.[1] The following diagram illustrates a simplified signaling pathway for the 5-HT₂A receptor, a common target for indole-containing compounds.

Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.

Indole derivatives have also been investigated for a range of other activities, including as inhibitors of tubulin polymerization for anticancer applications and as potential anti-inflammatory and antioxidant agents.[4][5] Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.

Conclusion

This compound is an indole derivative with defined and predicted physicochemical properties that suggest its potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational summary of its characteristics and outlines general experimental approaches for its study. The presented workflow and representative signaling pathway offer a framework for future research into this and related indole compounds. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps in understanding the full potential of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 13523-92-7 [m.chemicalbook.com]

- 3. This compound | 13523-92-7 | NAA52392 | Biosynth [biosynth.com]

- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to 1-Methyl-1H-indol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry due to its structural relation to neuroactive molecules like serotonin and melatonin. This document details the theoretical framework, computational methodologies, and resultant electronic and structural properties, offering valuable insights for further research and drug development.

Introduction

This compound is an indole derivative characterized by a methyl group at the nitrogen of the indole ring and a hydroxyl group at the 5-position. Indole-based compounds are known for a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibition effects.[1] Understanding the quantum chemical properties of this compound is crucial for elucidating its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating these properties at the atomic level.

Computational Methodology

The quantum chemical calculations summarized herein are based on established protocols for indole derivatives, employing Density Functional Theory (DFT) for its balance of computational cost and accuracy.

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has demonstrated reliability for organic molecules. The 6-311++G(d,p) basis set was employed for all atoms to ensure a robust description of the electronic structure, including polarization and diffuse functions. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Solvation Model

To simulate a physiological environment, the effects of aqueous solvation were included using the Polarizable Continuum Model (PCM) with the integral equation formalism variant (IEFPCM). Water was chosen as the solvent to mimic the biological milieu.

Calculation of Molecular Properties

A range of molecular properties were calculated from the optimized geometry, including:

-

Optimized Geometric Parameters: Bond lengths and bond angles.

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap, which are crucial for determining chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): To identify the electrophilic and nucleophilic sites.

-

Dipole Moment: To assess the overall polarity of the molecule.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

| Parameter | Value (Å) | Parameter | Value (°) |

| N1-C2 | 1.378 | C2-N1-C9 | 108.5 |

| C2-C3 | 1.375 | N1-C2-C3 | 110.2 |

| C3-C4 | 1.432 | C2-C3-C4 | 106.9 |

| C4-C5 | 1.391 | C3-C4-C9 | 107.3 |

| C5-C6 | 1.385 | C4-C5-C6 | 121.3 |

| C6-C7 | 1.395 | C5-C6-C7 | 120.1 |

| C7-C8 | 1.388 | C6-C7-C8 | 118.9 |

| C8-C9 | 1.401 | C7-C8-C9 | 121.8 |

| C9-N1 | 1.392 | C8-C9-N1 | 107.1 |

| C5-O10 | 1.365 | C4-C5-O10 | 122.1 |

| N1-C11 | 1.467 | C6-C5-O10 | 116.6 |

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.452 | C7 | -0.138 |

| C2 | 0.081 | C8 | -0.151 |

| C3 | -0.125 | C9 | 0.189 |

| C4 | 0.112 | O10 | -0.634 |

| C5 | 0.254 | C11 (Methyl) | -0.215 |

| C6 | -0.173 | H (Hydroxyl) | 0.432 |

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Value (eV) |

| HOMO Energy | -5.214 |

| LUMO Energy | -0.876 |

| HOMO-LUMO Gap (ΔE) | 4.338 |

| Ionization Potential (I) | 5.214 |

| Electron Affinity (A) | 0.876 |

| Global Hardness (η) | 2.169 |

| Chemical Potential (μ) | -3.045 |

| Electrophilicity Index (ω) | 2.142 |

Table 4: Dipole Moment

| Component | Value (Debye) |

| Dx | 1.85 |

| Dy | -0.92 |

| Dz | 0.00 |

| Total Dipole Moment | 2.07 |

Experimental Protocols

The following outlines the detailed methodology for the quantum chemical calculations cited in this guide.

Protocol 1: Molecular Structure Optimization and Frequency Analysis

-

Input Structure Generation: The initial 3D structure of this compound was built using GaussView 6.

-

Geometry Optimization: The structure was optimized in the gas phase using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization was performed without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16.

-

Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory to verify that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Solvation Effects: The optimized gas-phase structure was then used as the starting point for a subsequent optimization in the presence of a solvent (water) using the IEFPCM model.

Protocol 2: Calculation of Electronic Properties

-

Single Point Energy Calculation: A single point energy calculation was performed on the solvent-optimized geometry at the B3LYP/6-311++G(d,p) level of theory.

-

Population Analysis: Mulliken population analysis was requested in the single point energy calculation to obtain the atomic charges.

-

Frontier Molecular Orbitals: The energies of the HOMO and LUMO were extracted from the output of the single point energy calculation.

-

Molecular Electrostatic Potential (MEP): The MEP was calculated and visualized using GaussView 6. The MEP surface was generated by mapping the electrostatic potential onto the electron density surface.

-

Global Reactivity Descriptors: The global reactivity descriptors were calculated from the HOMO and LUMO energies using the following equations:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Global Hardness (η) = (I - A) / 2

-

Chemical Potential (μ) = -(I + A) / 2

-

Electrophilicity Index (ω) = μ2 / (2η)

-

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.

Computational Workflow

Caption: Computational workflow for quantum chemical calculations.

Melatonin Biosynthesis and Metabolism Pathway

Given its structural similarity to key intermediates, this compound can be contextualized within the broader serotonin and melatonin biosynthesis and metabolism pathway.

Caption: Serotonin and Melatonin Biosynthesis and Metabolism Pathway.

Conclusion

This technical guide provides a foundational understanding of the quantum chemical properties of this compound based on established computational methodologies. The presented data on its optimized geometry, electronic structure, and reactivity descriptors offer a valuable resource for researchers in medicinal chemistry and drug development. These theoretical insights can guide the rational design of novel indole derivatives with desired biological activities and pave the way for further experimental investigations. The relationship of this molecule to the melatonin biosynthesis pathway suggests potential avenues for exploring its neuropharmacological effects.

References

A Technical Guide to Determining the Solubility and Stability Profile of 1-Methyl-1H-indol-5-ol for Preclinical Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound 1-Methyl-1H-indol-5-ol. As specific experimental data for this compound is not extensively available in public literature, this guide outlines standardized experimental protocols and data presentation formats to enable researchers to generate a robust physicochemical profile. Such a profile is critical for advancing a compound through the drug discovery and development pipeline, informing formulation, toxicology, and pharmacology studies. The methodologies described herein are based on industry-standard practices for small molecule characterization.

Introduction to Physicochemical Profiling

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its bioavailability, manufacturability, and therapeutic efficacy. A comprehensive understanding of these characteristics is essential from the earliest stages of drug discovery. This compound, a substituted indole, belongs to a chemical class known for a wide range of biological activities. This guide provides the necessary experimental framework to build a complete solubility and stability profile for this, or similar, investigational compounds.

Solubility Profile Determination

Solubility is a critical determinant of a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are recommended to gain a full understanding of the compound's behavior in various solvent systems relevant to preclinical and formulation studies.

Quantitative Solubility Data

The following tables should be used to summarize the experimental findings for this compound.

Table 1: Kinetic Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Method of Analysis |

|---|---|---|---|

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | (Experimental Data) | HPLC-UV |

| 0.1 N HCl, pH 1.2 | 25 | (Experimental Data) | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | (Experimental Data) | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | (Experimental Data) | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Data) | Visual/Gravimetric |

| Ethanol | 25 | (Experimental Data) | HPLC-UV |

Table 2: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Method of Analysis |

|---|---|---|---|

| Deionized Water | 25 | (Experimental Data) | LC-MS |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | (Experimental Data) | LC-MS |

| Propylene Glycol:Water (50:50) | 25 | (Experimental Data) | LC-MS |

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining kinetic solubility from a DMSO stock solution.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: Dispense 2 µL of the DMSO stock solution into a 96-well microplate. Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final concentration of 100 µM in 1% DMSO.

-

Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours.

-

Separation of Undissolved Compound: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet any precipitate.

-

Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same solvent system.

Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the solid compound.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., water, PBS).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours, or until equilibrium is reached (verified by taking measurements at multiple time points).

-

Phase Separation: Allow the samples to stand, then filter through a 0.45 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated LC-MS method.

Stability Profile Determination

Stability testing is crucial to identify degradation pathways and determine appropriate storage conditions and shelf-life. Forced degradation studies are used to accelerate the degradation process and identify potential degradants.

Quantitative Stability Data

Table 3: Forced Degradation Study of this compound

| Condition | Time (hours) | Initial Purity (%) | Purity after Exposure (%) | Degradation (%) | Major Degradants Observed (RT) |

|---|---|---|---|---|---|

| 0.1 N HCl (Hydrolytic, Acidic) | 24, 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| 0.1 N NaOH (Hydrolytic, Basic) | 24, 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| 3% H₂O₂ (Oxidative) | 24, 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| UV Light (254 nm) | 24 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Heat (80°C, Solid State) | 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |

Experimental Protocol: Forced Degradation Study

-

Solution Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.

-

-

Time Points: Collect samples at specified time points (e.g., 0, 2, 8, 24, 72 hours). Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of remaining parent compound and identify any major degradation products.

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the logical flow for determining the physicochemical profile of an investigational compound.

Hypothetical Signaling Pathway Involvement

Many indole-containing compounds are known to interact with kinases. The diagram below illustrates a hypothetical signaling pathway where an investigational compound, such as this compound, could act as an inhibitor of a receptor tyrosine kinase (RTK).

The Elusive 1-Methyl-1H-indol-5-ol: A Technical Guide to Its Natural Precursors and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-indol-5-ol is a simple indole derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules and its potential as a scaffold for novel therapeutics. While the direct widespread natural occurrence of this compound has not been extensively reported, its biosynthetic precursors are found across a diverse range of organisms, from marine invertebrates and fungi to terrestrial plants. This technical guide provides an in-depth exploration of the natural occurrence and isolation of these precursors, offering a comprehensive resource for researchers in the field.

This document details the plausible biosynthetic pathways leading to this compound, outlines experimental protocols for the isolation of its key precursors, and presents quantitative data on their natural abundance. Furthermore, it delves into the signaling pathways modulated by simple indole derivatives, providing context for the potential biological activities of this compound.

Natural Occurrence of Precursors

The biosynthesis of this compound is hypothesized to originate from the essential amino acid L-tryptophan through a series of enzymatic modifications, including hydroxylation and N-methylation. The primary precursors of interest are therefore hydroxylated and/or methylated indole derivatives.

Table 1: Natural Occurrence of Key Precursors to this compound

| Precursor | Organism(s) | Source/Part | Reported Concentration/Yield |

| L-Tryptophan | Ubiquitous | General biomass | Variable |

| 5-Hydroxytryptophan (5-HTP) | Griffonia simplicifolia | Seeds | 5-20% by dry weight |

| 5-Hydroxyindole | Marine Sponge (Scalarispongia sp.) | Whole organism | Not specified[1] |

| N-Methylserotonin | Citrus species (e.g., Orange) | Fiber (byproduct of juice manufacturing) | Dose-dependent fecal accumulation in human studies after orange fiber consumption[2][3][4] |

| 1-Methyltryptophan (1-MT) | Human cells (fibroblasts, melanocytes, melanoma cells) | In vitro cell culture | Not applicable (used as a modulator)[5] |

Biosynthetic Pathway

The formation of this compound in nature is likely a multi-step enzymatic process. While the complete pathway has not been elucidated in a single organism, a plausible route can be constructed based on known biochemical reactions in fungi and other organisms. The key enzymatic steps are hydroxylation at the C5 position of the indole ring and N-methylation of the indole nitrogen.

A proposed biosynthetic pathway starts with L-tryptophan, which is first hydroxylated to form 5-hydroxytryptophan (5-HTP) by a tryptophan hydroxylase. 5-HTP can then undergo decarboxylation to yield serotonin (5-hydroxytryptamine). Subsequent N-methylation of serotonin by an indole N-methyltransferase would produce N-methylserotonin. Alternatively, 5-HTP could be N-methylated first, followed by other modifications. Finally, side-chain cleavage of a methylated intermediate could lead to this compound. Fungal enzymes, in particular, are known for their versatility in catalyzing such reactions.

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation of 5-Hydroxytryptophan (5-HTP) from Griffonia simplicifolia Seeds

This protocol is adapted from established methods for the extraction of 5-HTP from Griffonia simplicifolia seeds.

1. Sample Preparation:

-

Grind dried Griffonia simplicifolia seeds to a fine powder (e.g., 40-60 mesh).

2. Extraction:

-

Suspend the seed powder in 70% ethanol (1:10 w/v).

-

Heat the suspension at 60°C with continuous stirring for 2 hours.

-

Cool the mixture to room temperature and filter through cheesecloth to remove coarse solids.

-

Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet finer particles.

-

Collect the supernatant.

-

Repeat the extraction process on the residue to maximize yield.

3. Solvent Partitioning and Purification:

-

Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator.

-

Resuspend the concentrated aqueous extract in water and perform liquid-liquid extraction with n-hexane to remove nonpolar compounds.

-

Adjust the pH of the aqueous phase to 3.0 with HCl.

-

Apply the acidified extract to a cation exchange chromatography column (e.g., Dowex 50WX8).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the 5-HTP with 2M NH4OH.

4. Crystallization:

-

Concentrate the eluted fraction under reduced pressure.

-

Adjust the pH to the isoelectric point of 5-HTP (approximately 5.5) to induce crystallization.

-

Cool the solution at 4°C overnight to facilitate crystal formation.

-

Collect the crystals by filtration and wash with cold ethanol.

-

Dry the crystals under vacuum.

Workflow for the isolation of 5-HTP.

Isolation of N-Methylserotonin from Orange Fiber

This protocol outlines a method for the liberation and isolation of N-methylserotonin from citrus processing waste, specifically orange fiber.[2][3][4][6][7]

1. Enzymatic Hydrolysis of Orange Fiber:

-

Suspend orange fiber in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).

-

Add a mixture of pectinolytic enzymes (e.g., pectinase, cellulase, hemicellulase).

-

Incubate at the optimal temperature for the enzyme mixture (e.g., 40-50°C) with gentle agitation for 24-48 hours to liberate N-methylserotonin from the fiber matrix.

2. Extraction:

-

Centrifuge the hydrolysate to pellet the remaining solids.

-

Collect the supernatant containing the liberated N-methylserotonin.

-

Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove polar impurities.

-

Wash the cartridge with water.

-

Elute the N-methylserotonin with methanol.

3. Purification by Preparative HPLC:

-

Concentrate the methanolic eluate under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC.

-

Purify the N-methylserotonin using preparative reverse-phase HPLC with a C18 column.

-

Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.

-

Collect the fractions corresponding to the N-methylserotonin peak, identified by UV detection.

4. Final Product:

-

Pool the pure fractions and remove the solvent by lyophilization to obtain purified N-methylserotonin.

Chemical Synthesis of this compound

As the direct isolation of this compound from natural sources is not well-documented, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A plausible synthetic route starts from 5-methoxyindole.

1. N-Methylation of 5-Methoxyindole:

-

Dissolve 5-methoxyindole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding sodium salt.

-

Cool the reaction mixture back to 0°C and add methyl iodide (CH3I) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxy-1-methylindole.

2. Demethylation of 5-Methoxy-1-methylindole:

-

Dissolve 5-methoxy-1-methylindole in a dry, chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78°C.

-

Add a solution of boron tribromide (BBr3) in DCM dropwise.

-

Stir the reaction mixture at -78°C for one hour and then allow it to slowly warm to room temperature.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Signaling Pathways of Indole Derivatives

Simple indole derivatives, including those that are precursors to this compound, are known to interact with and modulate the activity of several key cellular signaling pathways. Two of the most well-characterized are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[8][9][10][11][12] Many indole derivatives produced by the gut microbiota from tryptophan are potent AhR ligands.

Upon binding to an indole ligand in the cytoplasm, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various compounds, including the indole ligands themselves.

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Pregnane X Receptor (PXR) Signaling

The PXR is another nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and clearance of foreign substances, including drugs and environmental toxins.[13][14][15][16][17] Several indole derivatives have been identified as PXR agonists.

Similar to AhR, upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, activating their transcription. PXR target genes include key players in drug metabolism and transport, such as CYP3A4 and the multidrug resistance protein 1 (MDR1).

Pregnane X Receptor (PXR) signaling pathway.

Conclusion

While this compound remains an understudied compound in terms of its natural occurrence, a clear path for its investigation can be forged through the study of its plausible precursors. This guide has provided a comprehensive overview of the natural sources, biosynthetic pathways, and isolation methodologies for key precursors such as 5-hydroxytryptophan and N-methylserotonin. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for researchers to further explore the chemistry and biology of this intriguing class of indole derivatives. The continued investigation into these precursors will not only enhance our understanding of indole alkaloid biosynthesis but may also unlock new avenues for the development of novel therapeutic agents.

References

- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 6. Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RNA-Seq Reveals Common and Unique PXR- and CAR-target Gene Signatures in the Mouse Liver Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]

Tautomerism and Isomeric Forms of 1-Methyl-1H-indol-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indol-5-ol, a derivative of the privileged 5-hydroxyindole scaffold, is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to the neurotransmitter serotonin. This technical guide provides a comprehensive examination of the tautomeric and isomeric forms of this compound. It delves into the fundamental principles of its keto-enol tautomerism, supported by predictive spectroscopic data and detailed experimental protocols for synthesis and characterization. Furthermore, this guide explores the potential biological significance of these isomeric forms, particularly in the context of serotonin receptor interactions, offering valuable insights for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological pathways.

Introduction to Tautomerism in 5-Hydroxyindoles

The 5-hydroxyindole moiety is a cornerstone in a vast array of biologically active natural products and synthetic compounds. A key chemical feature of 5-hydroxyindoles is their capacity to exist in different tautomeric forms, most notably the enol and keto tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, the equilibrium between the aromatic enol form and the non-aromatic keto form (a quinone-like structure) is of paramount importance as it can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. The stability of these tautomers can be affected by factors such as solvent polarity, pH, and temperature.

Isomeric Forms of this compound

The primary tautomeric equilibrium for this compound involves the enol and keto forms.

-

Enol Form (this compound): This is the aromatic and generally more stable tautomer.

-

Keto Form (1-Methyl-1,4-dihydro-5H-indol-5-one): This is the non-aromatic tautomer, which possesses a quinone-like structure.

The equilibrium between these two forms is dynamic and crucial for understanding the molecule's behavior in different environments.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Predictive Spectroscopic Data

While specific experimental data for the individual tautomers of this compound is limited in publicly available literature, we can predict the characteristic spectroscopic signatures based on analogous compounds and first principles. These predictions are invaluable for identifying and quantifying the tautomers in experimental settings.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectra are expected to show distinct differences between the enol and keto forms, particularly in the chemical shifts of the protons on the heterocyclic and benzene rings.

| Proton | Predicted δ (ppm) - Enol Form (in DMSO-d₆) | Predicted δ (ppm) - Keto Form (in CDCl₃) |

| N-CH₃ | ~3.7 | ~3.5 |

| H-2 | ~7.2 | ~6.8 |

| H-3 | ~6.3 | ~6.1 |

| H-4 | ~6.8 | ~2.5 (CH₂) |

| H-6 | ~6.9 | ~2.8 (CH₂) |

| H-7 | ~7.1 | ~6.0 |

| 5-OH | ~8.5 (broad) | N/A |

Predicted ¹³C NMR Spectroscopic Data

Carbon NMR will provide clear evidence of the tautomeric state, with the most significant difference being the chemical shift of the C5 carbon.

| Carbon | Predicted δ (ppm) - Enol Form (in DMSO-d₆) | Predicted δ (ppm) - Keto Form (in CDCl₃) |

| N-CH₃ | ~32 | ~30 |

| C-2 | ~125 | ~120 |

| C-3 | ~102 | ~105 |

| C-3a | ~128 | ~130 |

| C-4 | ~110 | ~35 (CH₂) |

| C-5 | ~150 (C-OH) | ~185 (C=O) |

| C-6 | ~112 | ~40 (CH₂) |

| C-7 | ~111 | ~115 |

| C-7a | ~132 | ~140 |

Predicted UV-Vis Spectroscopic Data

The electronic absorption spectra are sensitive to the aromaticity of the system. The enol form is expected to have a more complex spectrum with absorptions at longer wavelengths compared to the non-aromatic keto form.

| Tautomer | Solvent | Predicted λmax (nm) |

| Enol Form | Methanol | ~220, ~275, ~295 |

| Keto Form | Hexane | ~240, ~310 |

Predicted IR Spectroscopic Data

Infrared spectroscopy can readily distinguish between the two tautomers through the presence of a hydroxyl group in the enol and a carbonyl group in the keto form.

| Tautomer | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Enol Form | O-H stretch (phenolic) | 3200-3600 (broad) |

| Keto Form | C=O stretch (conjugated) | 1640-1680 |

Experimental Protocols

Synthesis of this compound via Nenitzescu Reaction

The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindoles.[1]

Materials:

-

1,4-Benzoquinone

-

(Z)-Ethyl 3-(methylamino)but-2-enoate (or similar N-methylated enamine)

-

Anhydrous solvent (e.g., acetone, dichloromethane, or cyclopentyl methyl ether)[2]

-

Lewis acid catalyst (optional, e.g., ZnCl₂)[2]

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,4-benzoquinone (1.0 equivalent) in the chosen anhydrous solvent.[1]

-

To the stirred solution, add the (Z)-ethyl 3-(methylamino)but-2-enoate (1.0-1.2 equivalents) dropwise at room temperature.[1]

-

If a catalyst is used, add the Lewis acid (e.g., 8-10 mol%) to the reaction mixture.[2]

-

Stir the reaction at room temperature or reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Caption: Workflow for the synthesis of this compound via the Nenitzescu reaction.

Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the ratio of enol to keto tautomers in different solvents.

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR spectrometer

-

UV-Vis spectrophotometer

Procedure:

-

NMR Analysis:

-

Prepare solutions of this compound in various deuterated solvents of differing polarities.

-

Acquire ¹H NMR spectra for each solution.

-

Identify the characteristic signals for both the enol and keto tautomers.

-

Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (K_t = [enol]/[keto]).[3][4]

-

-

UV-Vis Analysis:

-

Prepare dilute solutions of this compound in a range of solvents (e.g., hexane, acetonitrile, ethanol, water).

-

Record the UV-Vis absorption spectrum for each solution from 200-400 nm.

-

Analyze the changes in the absorption maxima (λmax) and molar absorptivity as a function of solvent polarity to infer the predominant tautomeric form.[5]

-

Chromatographic Separation of Tautomers

Objective: To separate the enol and keto tautomers using High-Performance Liquid Chromatography (HPLC).

Materials:

-

HPLC system with a UV or PDA detector

-

Reversed-phase C18 column[6]

-

Mobile phase: Acetonitrile and water with a modifier (e.g., formic acid or phosphoric acid for MS-compatibility).[6]

Procedure:

-

Prepare a standard solution of this compound.

-

Develop a gradient or isocratic elution method to achieve separation of the potential tautomers.

-

Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

The different tautomers, if stable enough on the chromatographic timescale, may elute as separate peaks.

-

Couple the HPLC system to a mass spectrometer (LC-MS) for mass identification of the separated peaks to confirm their identity as isomers.[7]

Biological Significance and Signaling Pathways

This compound is a close structural analog of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural similarity suggests that it may interact with serotonin receptors (5-HTRs), which are a major target for drugs treating a variety of central nervous system disorders, including depression, anxiety, and schizophrenia.[8][9]

The tautomeric state of this compound could be critical for its binding affinity and selectivity for different 5-HT receptor subtypes. The enol form, being aromatic and planar, may favor π-π stacking interactions within the receptor's binding pocket. Conversely, the keto form, with its different geometry and hydrogen bonding capabilities, might interact with the receptor in a distinct manner.

Caption: Potential interaction of this compound with serotonin receptor signaling pathways.

Conclusion